molecular formula C6H11NaO3S B080373 Sodium cyclohexanesulfonate CAS No. 13893-74-8

Sodium cyclohexanesulfonate

Cat. No.: B080373
CAS No.: 13893-74-8
M. Wt: 186.21 g/mol
InChI Key: DIIKAKPJAGLSOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium cyclohexanesulfonate, also known as cyclohexanesulfonic acid sodium salt, is an organic compound with the molecular formula C6H11NaO3S. It appears as a white to faintly beige powder or fine crystals. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties .

Scientific Research Applications

Sodium cyclohexanesulfonate has a wide range of applications in scientific research:

Safety and Hazards

The GHS hazard statement for Sodium cyclohexanesulfonate indicates that it is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

While I could not find specific future directions for Sodium cyclohexanesulfonate, hydrogels, which can be made from similar compounds, are being studied for their potential applications in various fields . This includes their use in the treatment of oral diseases and defect repair due to their three-dimensional network structure . They have been applied as an excellent drug-delivery system for treatments that mainly include oral mucosal diseases, wounds, periodontitis, and cancer therapy . Hydrogels are also ideal scaffolds in regenerative engineering of dentin–pulp complex, periodontal tissue, bone, and cartilage .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclohexanesulfonate can be synthesized through the sulfonation of cyclohexane followed by neutralization with sodium hydroxide. The general reaction involves the treatment of cyclohexane with sulfur trioxide or chlorosulfonic acid to form cyclohexanesulfonic acid, which is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous sulfonation processes where cyclohexane is reacted with sulfur trioxide in a controlled environment. The resulting cyclohexanesulfonic acid is then neutralized with sodium hydroxide in large reactors to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium cyclohexanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Cyclohexanesulfonic acid
  • Sodium propane-1-sulfinate
  • Sodium 1-phenoxy-methanesulfinate

Comparison: Sodium cyclohexanesulfonate is unique due to its specific structure, which provides distinct hydrophobic and ionic properties. Compared to similar compounds, it offers better performance in reducing viscosity and enhancing solubility in concentrated protein solutions. Its unique balance of hydrophobic and ionic characteristics makes it particularly effective in applications requiring these properties .

Properties

IUPAC Name

sodium;cyclohexanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIKAKPJAGLSOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635567
Record name Sodium cyclohexanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13893-74-8
Record name Sodium cyclohexanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cyclohexanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium cyclohexanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium cyclohexanesulfonate
Reactant of Route 3
Sodium cyclohexanesulfonate
Reactant of Route 4
Sodium cyclohexanesulfonate
Reactant of Route 5
Sodium cyclohexanesulfonate
Reactant of Route 6
Sodium cyclohexanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.